molecular formula C13H12ClNO B2718693 2-Chloro-N-methyl-N-naphthalen-2-ylacetamide CAS No. 19576-10-4

2-Chloro-N-methyl-N-naphthalen-2-ylacetamide

Cat. No. B2718693
CAS RN: 19576-10-4
M. Wt: 233.7
InChI Key: RRFITZFGUIIJSU-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-N-naphthalen-2-ylacetamide (CMNA) is an organic compound that belongs to the class of amides. It is a white crystalline solid that is soluble in organic solvents such as acetone, chloroform, and methanol. CMNA is widely used in scientific research due to its unique properties and applications.

Mechanism of Action

The mechanism of action of 2-Chloro-N-methyl-N-naphthalen-2-ylacetamide is not well understood. However, it is believed to act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission.
Biochemical and Physiological Effects:
2-Chloro-N-methyl-N-naphthalen-2-ylacetamide has been shown to have various biochemical and physiological effects. It has been reported to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been shown to have antitumor and antifungal activities. In addition, 2-Chloro-N-methyl-N-naphthalen-2-ylacetamide has been reported to have neuroprotective effects against oxidative stress-induced neuronal damage.

Advantages and Limitations for Lab Experiments

2-Chloro-N-methyl-N-naphthalen-2-ylacetamide has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, 2-Chloro-N-methyl-N-naphthalen-2-ylacetamide has some limitations. It is toxic and requires careful handling. It is also a potent acetylcholinesterase inhibitor, which may limit its use in certain experiments.

Future Directions

There are several future directions for 2-Chloro-N-methyl-N-naphthalen-2-ylacetamide research. One area of interest is the development of new synthetic methods for 2-Chloro-N-methyl-N-naphthalen-2-ylacetamide and its derivatives. Another area of interest is the investigation of the mechanism of action of 2-Chloro-N-methyl-N-naphthalen-2-ylacetamide and its potential therapeutic applications. Additionally, the use of 2-Chloro-N-methyl-N-naphthalen-2-ylacetamide as a ligand in the preparation of metal complexes is an area of active research. Overall, 2-Chloro-N-methyl-N-naphthalen-2-ylacetamide has significant potential for further research and development in the field of organic chemistry and pharmaceuticals.

Synthesis Methods

The synthesis of 2-Chloro-N-methyl-N-naphthalen-2-ylacetamide involves the reaction of 2-chloro-N-methylacetamide with naphthalene-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction yields 2-Chloro-N-methyl-N-naphthalen-2-ylacetamide as a white crystalline solid. The purity of 2-Chloro-N-methyl-N-naphthalen-2-ylacetamide can be increased by recrystallization from a suitable solvent.

Scientific Research Applications

2-Chloro-N-methyl-N-naphthalen-2-ylacetamide has been widely used in scientific research due to its unique properties and applications. It is primarily used as a reagent in organic synthesis, especially in the preparation of biologically active compounds. 2-Chloro-N-methyl-N-naphthalen-2-ylacetamide has been used in the synthesis of various pharmaceuticals and agrochemicals. It has also been used as a ligand in the preparation of metal complexes.

properties

IUPAC Name

2-chloro-N-methyl-N-naphthalen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-15(13(16)9-14)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFITZFGUIIJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC2=CC=CC=C2C=C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 53416993

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